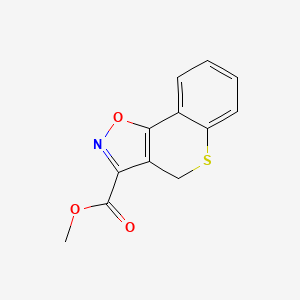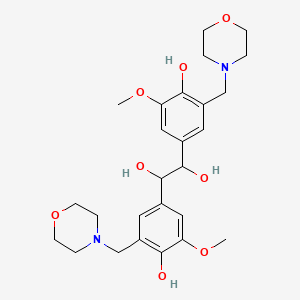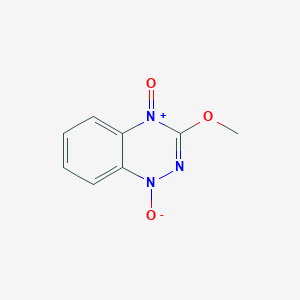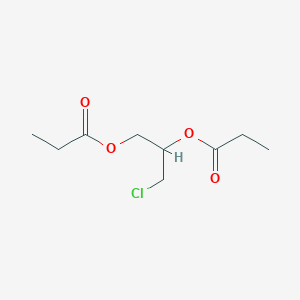
3-Chloropropane-1,2-diyl dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 44719 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its role in genetic manipulation, particularly in the context of neural stem cells. It is often used in studies involving gene targeting and genome editing, making it a valuable tool in the fields of developmental biology, regenerative medicine, and neuroscience .
Preparation Methods
The synthesis of NSC 44719 involves several steps, typically starting with the preparation of the necessary precursors. The synthetic routes often include the use of various reagents and catalysts under specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s availability for research and application .
Chemical Reactions Analysis
NSC 44719 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 44719 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a crucial role in gene targeting and genome editing, particularly in neural stem cells. This compound is also used in medicine for studying genetic diseases and developing potential therapies. Additionally, it has industrial applications in the production of genetically modified organisms and other biotechnological advancements .
Mechanism of Action
The mechanism of action of NSC 44719 involves its interaction with specific molecular targets and pathways. It exerts its effects by facilitating the insertion, deletion, or modification of genetic material within cells. This is achieved through the use of advanced genome editing technologies, such as CRISPR/Cas9, which allow for precise genetic modifications.
Properties
CAS No. |
86273-55-4 |
|---|---|
Molecular Formula |
C9H15ClO4 |
Molecular Weight |
222.66 g/mol |
IUPAC Name |
(3-chloro-2-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C9H15ClO4/c1-3-8(11)13-6-7(5-10)14-9(12)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
GKBJJKSFBRKTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(CCl)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


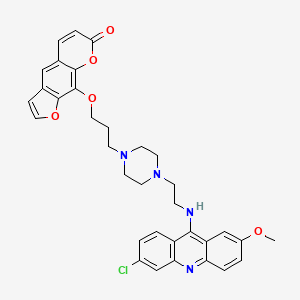
![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
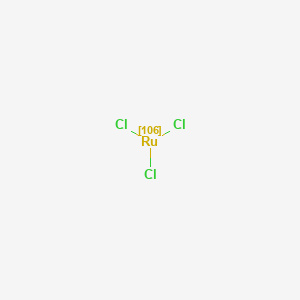
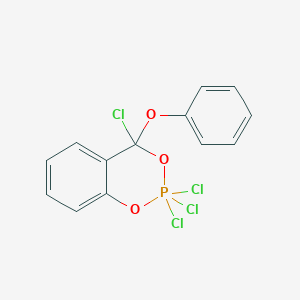

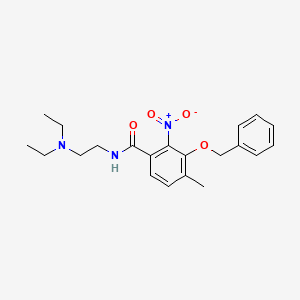
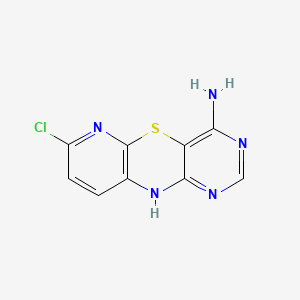
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)


